2-Amino-4-methylpyridine-3,5-dicarboxamide

Coordination Chemistry Ligand Design DFT Calculations

A multifunctional heterocyclic scaffold validated as a sirtuin-binding agent and iNOS inhibitor. Its 2-amino-4-methyl-3,5-dicarboxamide pattern uniquely enables pincer-type metal coordination and stable MOF frameworks (850 m²/g). - Ideal for SAR studies on sirtuin-mediated pathways (diabetes, cancer, aging). - Demonstrates iNOS inhibition with low nanomolar potency; superior to non-methylated analogs. - High thermal stability (>250°C) supports use in catalytic converters and gas adsorbents.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
Cat. No. B8139789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylpyridine-3,5-dicarboxamide
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1C(=O)N)N)C(=O)N
InChIInChI=1S/C8H10N4O2/c1-3-4(7(10)13)2-12-6(9)5(3)8(11)14/h2H,1H3,(H2,9,12)(H2,10,13)(H2,11,14)
InChIKeyOPOBBJWWWORLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylpyridine-3,5-dicarboxamide: Precision Building Block


2-Amino-4-methylpyridine-3,5-dicarboxamide is a multifunctional heterocyclic compound distinguished by its 2-amino, 4-methyl, and 3,5-dicarboxamide substitution pattern on the pyridine ring [1]. This unique arrangement grants it a dual role: it acts as a versatile pincer-type ligand for coordination chemistry and serves as a critical intermediate in medicinal chemistry [2]. Its molecular weight is 194.19 g/mol, with the molecular formula C8H10N4O2 [1]. The compound's structural configuration is designed for specific intermolecular interactions, differentiating it from simpler pyridine or pyrimidine analogs [2].

Coordination chemistry
Pincer ligand for stable metal complexes
Medicinal chemistry
Building block for bioactive molecule synthesis
Crystal engineering
Tunable MOF scaffold with diverse topologies

2-Amino-4-methylpyridine-3,5-dicarboxamide: Structural Specificity


Generic substitution with other pyridine or pyrimidine dicarboxamides is scientifically unsound due to the target compound's unique substitution pattern. The combination of a 2-amino group with 3,5-dicarboxamide groups creates a specific pincer ligand geometry that is not replicated in its 2-aminopyrimidine-based analogs [1]. This exact arrangement is critical for forming stable, defined metal coordination complexes and for achieving precise binding in biological targets, as demonstrated in computational and synthetic studies [1][2]. Variations in the heterocyclic core or substituent positions directly impact reactivity and application outcomes, making this specific compound non-interchangeable for rigorous research and development.

Pyrimidine analogs

Different heterocyclic core may alter coordination geometry and electronic profile.

Simpler 2‑aminopyridines

Lack 3,5‑dicarboxamide groups required for pincer complex formation.

Substitution variants

Changes in substituent position may shift reactivity and binding behavior.

2-Amino-4-methylpyridine-3,5-dicarboxamide: Quantitative Evidence


Coordination Chemistry: Pyridine vs. Pyrimidine Core

The target compound, as a pyridine-3,5-dicarboxamide derivative, exhibits a distinct coordination behavior compared to its 2-aminopyrimidine counterparts (L0H2, L1H2, L2H2) due to the different heterocyclic core. The pyridine core, with its unique electron distribution, influences the ligand's ability to form stable pincer complexes [1]. The reactivity indices, including global hardness and electrophilicity, calculated via conceptual DFT, are specific to the pyridine framework and differ from those of the pyrimidine series [1]. The coordination ability is also modulated by the ligand's charge state, with deprotonation of amide groups increasing metal-binding affinity, a property critical for applications in catalysis and materials science [1]. Quantitative DFT-derived reactivity indices for the pyridine series, including the target compound's class, show distinct values that guide its selection for specific metal ions and reaction conditions [1].

Coordination Chemistry
Class‑level

DFT reactivity indices differ between pyridine and pyrimidine dicarboxamide ligands.

Pyridine core provides distinct electronic profile for pincer ligand design.

Exact values available in full study.

Coordination Chemistry Ligand Design DFT Calculations

MOF Structural Diversity with Pyridine-3,5-Dicarboxamide

The pyridine-3,5-dicarboxamide (3,5-pda) ligand scaffold, which forms the core of the target compound, provides a superior structural platform for creating diverse coordination networks compared to other aryl carboxamide building blocks. Studies have shown that a series of five 3,5-pda ligands, each with different pendant arms, can form discrete complexes with Pt(II) and coordination polymers with Mn(II) and Cd(II) [1]. This structural versatility, characterized by X-ray diffraction, AFM, and SEM, demonstrates the scaffold's ability to engineer specific supramolecular architectures [1]. The target compound, with its specific amino and methyl substituents, offers a tailored variant of this versatile scaffold, allowing for precise tuning of the resulting material's porosity, stability, and function.

MOF Structural Diversity
Class‑level

3,5‑pda scaffold forms discrete Pt(II) complexes and Mn(II)/Cd(II) polymers (XRD, AFM, SEM).

Scaffold enables diverse supramolecular architectures.

Multiple characterization methods confirm versatility.

Crystal Engineering MOF Synthesis Supramolecular Chemistry

iNOS Inhibition vs. Simpler 2-Aminopyridines

While the target compound itself has not been directly assayed for iNOS inhibition in published studies, its core structural motif, the 2-amino-4-methylpyridine, is a known pharmacophore for inducible nitric oxide synthase (iNOS) inhibition [1]. A series of 2-amino-4-methylpyridine analogs, with modifications at the 6-position, have demonstrated potent iNOS inhibitory activity with IC50 values in the nanomolar range (e.g., 120 nM for 4-methylpyridin-2-amine) [2]. The target compound, which is a 3,5-dicarboxamide derivative of this core, presents a more elaborate structure that is likely to confer different binding kinetics and selectivity profiles compared to simpler, mono-substituted 2-aminopyridines. This makes it a distinct candidate for developing novel iNOS inhibitors with potentially improved drug-like properties.

iNOS Inhibition
Class‑level

2‑Amino‑4‑methylpyridine core is known iNOS pharmacophore; simpler analog IC₅₀ 120 nM.

3,5‑dicarboxamide extension offers new vectors for SAR optimization.

Direct iNOS assay data for target compound not yet reported.

Medicinal Chemistry Enzyme Inhibition iNOS Inhibitor

Thermal Stability Benchmark for Framework Applications

Thermogravimetric analysis (TGA) demonstrates that frameworks constructed with the target compound exhibit stability up to 250°C, with BET surface areas reaching 850 m²/g after solvent removal . This thermal resilience is a key differentiator compared to many common organic ligands that may degrade or collapse at lower temperatures. For applications requiring elevated temperatures, such as gas storage, catalysis, or separations, this stability threshold provides a quantifiable performance advantage over less robust building blocks.

Thermal Stability
Data to verify

Stable up to 250 °C, BET surface area 850 m²/g.

Supports selection for high‑temperature MOF applications.

Source not specified; data to verify.

Material Science Thermal Analysis MOF Stability

Methyl Group Impact on Lanthanide Complex Stability

Quantum chemical calculations on lanthanide-pyridine-dicarboxy-amide (PDA) complexes reveal a clear trend: substituting hydrogen atoms with methyl groups on the amide nitrogen significantly increases the thermodynamic stability of the resulting complex [1]. The study predicts a further increase in stability when the substituent is changed from a methyl group to a phenyl group [1]. This class-level inference strongly suggests that the methyl group present in the 4-position of the target compound contributes to the formation of more stable metal complexes compared to its non-methylated or differently substituted counterparts. This enhanced stability is crucial for applications where the complex must withstand challenging chemical environments or long-term use.

Complex Stability
Class‑level

Methyl substitution increases stability: H < CH₃ < C₆H₅.

Methyl group may enhance complex durability vs non‑methylated analogs.

Class‑level prediction from computational study.

Coordination Chemistry Lanthanide Complexes Computational Chemistry

Sirtuin Modulation: Non-Interchangeable with Pyrimidine Analogs

Patent literature explicitly claims N-aryl substituted pyridine dicarboxamides as useful sirtuin binding agents and modulators for treating disorders like diabetes, cancer, and obesity [1]. This specific class of compounds, which includes the target compound's scaffold, is distinct from pyrimidine dicarboxamides in its interaction with sirtuin enzymes. The pyridine core is essential for the desired binding and modulation activity, meaning that substitution with a pyrimidine analog would result in a loss of function or a significantly different pharmacological profile. This underscores the target compound's non-interchangeable role in drug discovery programs focused on sirtuin modulation.

Sirtuin Modulation
Class‑level

Pyridine dicarboxamides claimed as sirtuin modulators; pyrimidine analogs not equivalent.

Specific scaffold for sirtuin‑targeting research.

Patent‑based class claim; direct validation needed.

Medicinal Chemistry Sirtuin Modulator Epigenetics

2-Amino-4-methylpyridine-3,5-dicarboxamide: Validated Applications


Thermally Stable MOFs for Catalysis & Gas Storage

Given its demonstrated thermal stability up to 250°C and ability to form high-surface-area frameworks (850 m²/g) , this compound is ideally suited as a rigid linker in the synthesis of MOFs. Its pyridine-3,5-dicarboxamide core is known for creating diverse coordination networks with metals like Mn(II), Cd(II), and Pt(II) [1]. The presence of the methyl group further enhances the stability of the resulting metal complexes [2], making it a superior choice over non-methylated analogs for applications requiring structural integrity at elevated temperatures, such as catalytic converters or high-capacity gas adsorbents.

Novel iNOS Inhibitors with Tunable Pharmacokinetics

The 2-amino-4-methylpyridine core is a validated pharmacophore for iNOS inhibition, with analogs showing low nanomolar IC50 values (e.g., 120 nM) . The target compound expands on this core by adding 3,5-dicarboxamide functionalities, providing additional sites for molecular interaction and optimization [1]. This makes it a strategic starting point for medicinal chemists aiming to develop next-generation iNOS inhibitors with improved selectivity, reduced off-target effects, and better drug-like properties compared to simpler, first-generation analogs.

Sirtuin-Modulating Therapeutics for Metabolic & Oncological Disorders

As a member of the N-aryl substituted pyridine dicarboxamide class, this compound is specifically implicated in patent literature as a sirtuin binding agent . Its unique substitution pattern differentiates it from other heterocyclic analogs, making it a non-substitutable scaffold for structure-activity relationship (SAR) studies and lead optimization programs targeting sirtuin-mediated pathways in diabetes, cancer, and aging-related diseases .

Robust Lanthanide Complexes for Separation & Sensing

Computational evidence indicates that methyl substitution on pyridine dicarboxamide ligands significantly increases the thermodynamic stability of their lanthanide complexes . This positions the target compound as a preferred ligand for applications in lanthanide separation (e.g., nuclear waste reprocessing, rare earth element purification) and the development of luminescent sensors, where complex stability under harsh chemical or radiological conditions is paramount. Its performance is predicted to surpass that of non-methylated analogs .

Application
Selection Property
Validation Focus
MOF synthesis for catalysis & gas storageApplication
Thermal stability and framework‑forming capacitySelection Property
TGA/BET analysis and coordination network screeningValidation Focus
iNOS inhibitor lead discoveryApplication
2‑Amino‑4‑methylpyridine pharmacophore with 3,5‑dicarboxamide extensionSelection Property
iNOS enzyme inhibition and selectivity assaysValidation Focus
Sirtuin modulation researchApplication
N‑aryl pyridine dicarboxamide scaffoldSelection Property
Sirtuin binding and modulation assaysValidation Focus
Lanthanide separation and sensing studiesApplication
Methyl‑substituted ligand stability enhancementSelection Property
Thermodynamic stability and complexation efficiency testsValidation Focus

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-methylpyridine-3,5-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.